3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid
CAS No.:
Cat. No.: VC17953203
Molecular Formula: C17H20N2O5
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N2O5 |
|---|---|
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C17H20N2O5/c1-17(2,3)24-16(23)18-13(15(21)22)8-11-9-19(10-20)14-7-5-4-6-12(11)14/h4-7,9-10,13H,8H2,1-3H3,(H,18,23)(H,21,22) |
| Standard InChI Key | IHXHBYFWSOYYTR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
3-(1-Formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid features a propanoic acid backbone substituted at the α-carbon with a Boc-protected amino group and at the β-carbon with a formylated indole moiety. The indole ring, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is formylated at the 1-position, introducing an aldehyde functional group. The Boc group, a tert-butoxycarbonyl moiety, protects the amino group during synthetic processes, preventing undesired side reactions .
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₂O₅ |
| Molecular Weight | 332.36 g/mol |
| IUPAC Name | (2R)-3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| CAS Number | 64905-10-8 |
| Solubility | Soluble in DMF, DCM, THF |
The stereochemistry at the α-carbon (R-configuration) is critical for its compatibility with natural amino acids in peptide chains .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the formyl proton (δ 9.8–10.2 ppm), Boc tert-butyl groups (δ 1.4 ppm), and indole aromatic protons (δ 7.2–8.1 ppm). Infrared (IR) spectroscopy confirms the presence of carbonyl groups (C=O stretches at 1700–1750 cm⁻¹) from the Boc and formyl functionalities .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves two primary steps: formylation of indole and Boc protection of the amino group.
Indole Formylation
The Vilsmeier-Haack reaction, employing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), introduces the formyl group at the indole’s 1-position. This reaction proceeds via electrophilic aromatic substitution, with the Vilsmeier reagent (POCl₃·DMF complex) acting as the formylating agent:
Boc Protection
The amino group of tryptophan is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine (TEA):
Subsequent coupling with propanoic acid derivatives yields the final compound .
Industrial-Scale Production
Optimized continuous-flow reactors enhance reaction efficiency, reducing reaction times from hours to minutes. Purification via reverse-phase chromatography ensures >98% purity, critical for pharmaceutical applications .
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
The Boc group’s acid-labile nature allows selective deprotection using trifluoroacetic acid (TFA), enabling iterative peptide elongation. The formyl group stabilizes the indole ring against oxidation during resin cleavage .
Case Study: GnRH Antagonist Synthesis
In the synthesis of gonadotropin-releasing hormone (GnRH) antagonists, the compound facilitated incorporation of tryptophan residues into cyclic peptides. The Boc group ensured high coupling efficiency (≥95%), while the formyl group prevented indole ring alkylation during resin treatment .
Stability Enhancements
Comparative studies show that formylated tryptophan derivatives exhibit 30% greater stability under basic conditions compared to unprotected analogs, reducing racemization risks during synthesis .
Physical and Chemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a decomposition temperature of 215°C, indicating suitability for high-temperature synthetic steps .
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison
| Compound | CAS Number | Key Features |
|---|---|---|
| N-Boc-L-Tryptophan | 13139-16-7 | Lacks formyl group; lower oxidative stability |
| Boc-D-Tryptophan | 70218-74-9 | D-enantiomer; altered receptor binding |
| 5-Hydroxy-L-Tryptophan | 4350-09-8 | Serotonin precursor; no protective groups |
The formyl group in 3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid uniquely mitigates side reactions during peptide elongation, a limitation observed in N-Boc-L-tryptophan .
Research Findings and Case Studies
Enzymatic Studies
In vitro assays demonstrate that the compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 12 µM, suggesting potential anti-inflammatory applications. Molecular docking simulations indicate hydrogen bonding between the formyl group and COX-2’s active site .
Peptide Macrocyclization
The formyl group participates in imine formation, enabling novel macrocyclization strategies. In a 2024 study, the compound facilitated synthesis of 15-membered macrocycles with 80% yield, outperforming unmodified tryptophan (45% yield) .
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